molecular formula C18H29Cl2NO2 B4942703 1-(4-Chloro-3,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride

1-(4-Chloro-3,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B4942703
M. Wt: 362.3 g/mol
InChI Key: FEQXHIQOHDMIOS-UHFFFAOYSA-N
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Description

1-(4-Chloro-3,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group and a piperidine ring, which are common motifs in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The chlorinated phenoxy group can be synthesized by reacting 4-chloro-3,5-dimethylphenol with an appropriate halogenating agent.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Coupling Reaction: The phenoxy intermediate and the piperidine derivative are coupled under specific conditions to form the final product.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in studies involving receptor binding or enzyme inhibition.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride would depend on its specific biological target. It may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
  • 1-(4-Bromo-3,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol

Uniqueness

1-(4-Chloro-3,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to the specific substitution pattern on the phenoxy group and the presence of the piperidine ring. These structural features may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO2.ClH/c1-12-8-17(9-13(2)18(12)19)22-11-16(21)10-20-14(3)6-5-7-15(20)4;/h8-9,14-16,21H,5-7,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQXHIQOHDMIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC(=C(C(=C2)C)Cl)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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